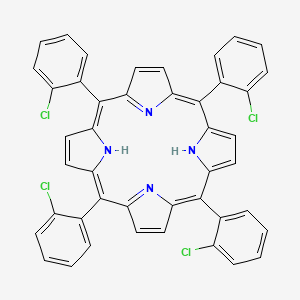
21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as heme in hemoglobin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle. The specific steps include:
Condensation Reaction: Pyrrole is reacted with 2-chlorobenzaldehyde in the presence of an acid catalyst such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF3·OEt2).
Oxidation: The intermediate product is then oxidized using an oxidizing agent like p-chloranil or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the porphyrin macrocycle.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can convert the porphyrin to chlorins or bacteriochlorins.
Substitution: The 2-chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ and p-chloranil.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Porphyrin dications.
Reduction: Chlorins and bacteriochlorins.
Substitution: Various substituted porphyrins depending on the nucleophile used.
Scientific Research Applications
21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions and as a building block for more complex molecules.
Biology: Studied for its potential in photodynamic therapy (PDT) for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for its role in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of sensors and materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- involves its ability to interact with light and generate reactive oxygen species (ROS). Upon light activation, the compound can transfer energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can induce cell damage and apoptosis. This property is particularly useful in photodynamic therapy for targeting cancer cells.
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine: Lacks the chlorophenyl groups, which may affect its reactivity and applications.
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine: Contains methoxy groups instead of chlorophenyl groups, influencing its electronic properties.
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine: Hydroxy groups provide different reactivity and solubility characteristics.
Uniqueness
The presence of 2-chlorophenyl groups in 21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- imparts unique electronic and steric properties, making it distinct from other porphyrin derivatives. These properties can enhance its performance in specific applications, such as photodynamic therapy and catalysis.
Properties
Molecular Formula |
C44H26Cl4N4 |
|---|---|
Molecular Weight |
752.5 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(2-chlorophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H26Cl4N4/c45-29-13-5-1-9-25(29)41-33-17-19-35(49-33)42(26-10-2-6-14-30(26)46)37-21-23-39(51-37)44(28-12-4-8-16-32(28)48)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-11-3-7-15-31(27)47/h1-24,49,52H |
InChI Key |
GEHPICAZCITNQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7Cl)C8=CC=CC=C8Cl)C=C4)C9=CC=CC=C9Cl)N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B14776950.png)
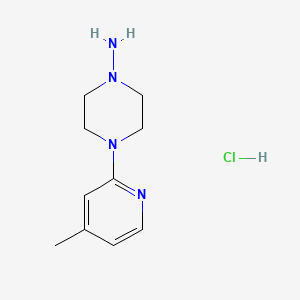
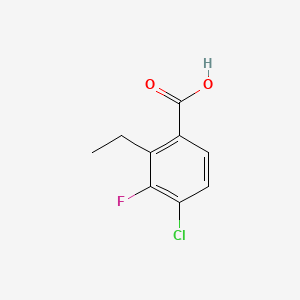


![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphoniumchloride](/img/structure/B14776994.png)
![4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B14777000.png)

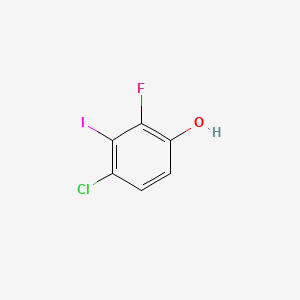
![4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid](/img/structure/B14777040.png)
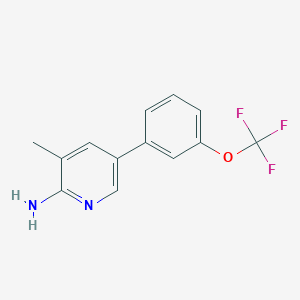
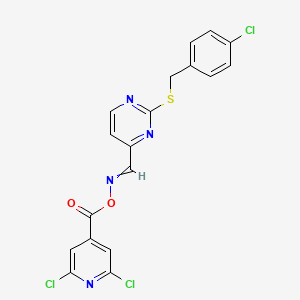
![3-Iodo-5-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777055.png)
![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,7,8,9-tetrahydro-1H-purin-8-one](/img/structure/B14777067.png)
